molecular formula C16H25N B3133112 2-(4-Tert-butylphenyl)azepane CAS No. 383129-15-5

2-(4-Tert-butylphenyl)azepane

Cat. No.: B3133112
CAS No.: 383129-15-5
M. Wt: 231.38 g/mol
InChI Key: WAWDVBKVSNHTBJ-UHFFFAOYSA-N
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Description

Contextual Significance of Azepane Scaffolds in Modern Organic Chemistry

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered considerable attention in organic synthesis and medicinal chemistry. lifechemicals.comresearchgate.net Unlike their more common five- and six-membered counterparts (pyrrolidine and piperidine), the larger, more flexible azepane ring offers a distinct three-dimensional geometry. nih.gov This conformational diversity is often crucial for biological activity, allowing for optimal interactions with protein targets. nih.gov

The synthesis of functionalized azepanes remains a challenge for organic chemists, driving the development of novel synthetic methodologies. nih.gov Strategies such as ring-expansion reactions, reductive aminations, and transition-metal-catalyzed cyclizations are continuously being refined to access a wider array of substituted azepane derivatives. The development of efficient synthetic routes is critical to unlocking the full potential of this versatile scaffold.

Rationale for Advanced Investigation of Aryl-Substituted Azepanes

The introduction of an aryl substituent onto the azepane core, creating aryl-substituted azepanes, significantly broadens the potential applications of this heterocyclic system. The aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are pivotal for molecular recognition processes at biological targets.

A key area of interest for aryl-substituted azepanes is their potential as modulators of monoamine transporters. nih.gov These transporters, which include those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels in the brain and are important targets for the treatment of various neurological and psychiatric disorders. prepchem.com Research has shown that N-benzylated azepanes can act as potent inhibitors of these transporters. nih.gov The substitution pattern on the aryl ring can significantly influence both the potency and selectivity of these compounds for the different monoamine transporters. nih.gov

Overview of Key Research Trajectories Pertaining to 2-(4-Tert-butylphenyl)azepane

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. The presence of the 4-tert-butylphenyl group is of particular interest. The bulky tert-butyl group can serve as a steric anchor, influencing the binding orientation of the molecule within a receptor pocket and potentially enhancing selectivity for a particular biological target.

Given the established activity of aryl-substituted azepanes as monoamine transporter inhibitors, a primary research focus for this compound would be the evaluation of its inhibitory activity and selectivity against DAT, NET, and SERT. nih.gov Furthermore, the synthesis of a series of analogs with variations in the substitution on the phenyl ring or the azepane core would be a logical step to establish structure-activity relationships (SAR).

Another avenue of research could involve the incorporation of the this compound scaffold into more complex molecules to explore its utility as a building block in the synthesis of novel bioactive compounds. The development of efficient and stereoselective synthetic methods to access this compound and its derivatives would be a crucial enabling step for these research endeavors.

Interactive Data Table: Properties of Related Compounds

Since specific experimental data for this compound is limited, the following table provides information on related and foundational compounds to offer context.

Compound NameMolecular FormulaKey Characteristics
AzepaneC₆H₁₃NThe foundational seven-membered saturated nitrogen-containing heterocycle.
4-tert-ButylacetophenoneC₁₂H₁₆OA common precursor in organic synthesis, featuring the 4-tert-butylphenyl moiety.
(-)-BalanolC₁₆H₂₅NO₄A naturally occurring azepane derivative that acts as an ATP-competitive inhibitor of protein kinase. nih.gov
AzelastineC₂₂H₂₄ClN₃OA marketed drug containing an azepane substructure that functions as a histamine (B1213489) antagonist. nih.gov
TolazamideC₁₄H₂₁N₃O₃SAn oral blood glucose-lowering drug for type 2 diabetes that contains an azepane ring. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWDVBKVSNHTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Tert Butylphenyl Azepane and Its Advanced Precursors

Strategies for Azepane Ring Construction

The construction of the azepane scaffold can be achieved through several synthetic approaches, including ring-closing reactions, multistep sequences, and ring-expansion reactions of smaller cyclic compounds. researchgate.net Ring expansion methodologies, in particular, offer an efficient route to azepanes from more readily available five- and six-membered heterocyclic precursors.

Ring-Expansion Approaches to 2-(4-Tert-butylphenyl)azepane Systems

Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings, which can be challenging to form through other methods. rsc.org These strategies often involve the rearrangement of a smaller ring to a larger one, driven by the formation of a more stable intermediate or product.

The expansion of a piperidine (B6355638) ring to an azepane is a common strategy for synthesizing this seven-membered heterocycle. Diastereomerically pure azepane derivatives have been successfully prepared through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net This approach has been utilized to construct the azepine backbone of potentially biologically active compounds. rsc.orgresearchgate.net

A notable example of a two-carbon ring expansion of piperidines to their azocane (B75157) counterparts involves a palladium-catalyzed allylic amine rearrangement. rsc.org While this specific example leads to an eight-membered ring, the underlying principle of metal-catalyzed rearrangement of a substituent on the piperidine ring to induce expansion is relevant. This methodology is tolerant of various functional groups and can proceed with high enantioretention, making it a valuable tool for creating complex scaffolds for compound libraries. rsc.org

Table 1: Piperidine Ring Expansion Methodologies

Starting Material Reagents and Conditions Product Key Features
2-Alkenyl piperidines Palladium catalyst Azocanes Two-carbon homologation, mild conditions, high enantioretention. rsc.org
Substituted Piperidines Not specified in detail Azepane derivatives Exclusive stereoselectivity and regioselectivity. rsc.orgresearchgate.net

The expansion of a five-membered pyrrolidine (B122466) ring to a seven-membered azepane ring is another viable synthetic route. One such method involves an intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates. acs.orgnih.gov This copper(I)-promoted reaction, often activated by microwaves, transforms pyrrolidines with an ortho-halogen substituent on the 5-aryl group and an electron-withdrawing group at the C4 position into functionalized 1H-benzo[b]azepine-2-carboxylates in good yields. acs.orgnih.gov This method has been successfully applied to produce both racemic and optically active benzazepine derivatives. acs.orgnih.gov

Another approach involves the stereospecific ring expansion of trifluoromethylated pyrrolidines to synthesize enantioenriched 4-substituted 2-(trifluoromethyl)azepanes. scienceopen.com This method highlights the potential for creating stereochemically defined azepane structures from chiral pyrrolidine precursors.

A regioselective attack of nucleophiles on a bicyclic azetidinium intermediate formed from a pyrrolidine can also lead to the synthesis of di- and tri-substituted fluoroalkylated azepanes. researchgate.net This method allows for the introduction of a variety of substituents at the C4 position of the azepane ring. researchgate.net

Table 2: Pyrrolidine Ring Expansion Pathways

Starting Material Reagents and Conditions Product Key Features
5-Arylpyrrolidine-2-carboxylates Cu(I) promoter, microwave activation 1H-Benzo[b]azepine-2-carboxylates Intramolecular Ullmann-type annulation/rearrangement cascade. acs.orgnih.gov
Trifluoromethylated pyrrolidines Not specified in detail Enantioenriched 4-substituted 2-(trifluoromethyl)azepanes Stereospecific ring expansion. scienceopen.com
Pyrrolidines Formation of bicyclic azetidinium intermediate, nucleophilic attack Di- and tri-substituted fluoroalkylated azepanes Regioselective introduction of substituents. researchgate.net

A novel and powerful strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govresearchgate.net This method is centered on the conversion of the nitro group into a singlet nitrene, which is mediated by blue light at room temperature. nih.gov This process transforms the six-membered benzene (B151609) ring into a seven-membered ring system. nih.gov Subsequent hydrogenolysis of the resulting azepine intermediate yields the saturated azepane in just two steps. nih.govresearchgate.net

This methodology has been shown to be applicable to the synthesis of azepane analogues of known piperidine-containing drugs. nih.govresearchgate.net The use of readily available and often inexpensive nitroarenes as starting materials adds to the attractiveness of this synthetic route. thieme-connect.com The reaction proceeds through the insertion of a singlet nitrene into a C-H bond, followed by electrocyclic ring opening and a 1,3-hydride shift. thieme-connect.com

The scope of this reaction has been explored with para-substituted nitroarenes to access C4-substituted azepanes. researchgate.net The process involves an initial N-insertion followed by hydrogenolysis. researchgate.net This photochemical strategy provides a direct pathway to convert nitroarenes into saturated azepanes. researchgate.net

Table 3: Nitroarene Dearomative Ring Expansion Protocols

Starting Material Reagents and Conditions Intermediate Final Product Key Features
Nitroarenes Blue light, phosphite, diethylamine Azepines Substituted Azepanes Two-step process, mild conditions, applicable to drug analogues. nih.govthieme-connect.com
para-Substituted nitroarenes Photochemical N-insertion, Hydrogenolysis Not specified C4-Substituted Azepanes Access to specifically substituted azepanes. researchgate.net

Ring expansion of tetrahydroisoquinolines offers a pathway to dibenzo[b,d]azepine skeletons. A catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has been reported. rsc.orgrsc.org This method utilizes air as a "green" oxidant and demonstrates good functional group tolerance and a broad substrate scope. rsc.orgrsc.org The reaction is believed to proceed through the formation of an N,O-acetal, followed by elimination to an iminium species, deprotonation, electrocyclic ring closure, and subsequent ring opening to an allyl anion which then cyclizes and aromatizes. rsc.org

Table 4: Tetrahydroisoquinoline Ring Expansion Strategies

Starting Material Reagents and Conditions Product Key Features
Tetrahydroisoquinolines and o-alkynylarylaldehydes Air (oxidant), catalyst-free Dibenzo[b,d]azepines Green chemistry approach, broad substrate scope. rsc.orgrsc.org
Tetrahydroquinolines Ring expansion to cyclic ureas, then acid-promoted ring contraction Tetrahydrobenzazepines Consecutive expansion/contraction, one-carbon insertion. nih.gov

N-ylide mediated rearrangements, such as the Stevens and Sommelet-Hauser rearrangements, are powerful tools for ring expansion in nitrogen-containing heterocycles. The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) salts in the presence of a strong base, proceeding through the formation of an ylide intermediate. wikipedia.org The Sommelet-Hauser rearrangement is a nih.govthieme-connect.com-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium salts, also initiated by a strong base. wikipedia.orgnumberanalytics.com

A unified approach to the synthesis of azepines involves the visible-light-mediated dearomative ring expansion of aromatic N-ylides. organic-chemistry.orgresearchgate.netnih.gov This method utilizes the deprotonation of quaternary aromatic salts with a base like DBU or TMG under visible light irradiation, leading to mono- and polycyclic functionalized azepines in very good yields. organic-chemistry.orgnih.gov This photochemical rearrangement offers a straightforward, two-step process from simple starting materials. organic-chemistry.org

The mechanism is thought to involve the photochemical excitation of the ylide, followed by diradical recombination and a 6π-electrocyclic ring opening. organic-chemistry.org This approach avoids competitive side reactions and improves yields compared to some traditional methods. organic-chemistry.org

Table 5: N-Ylide Mediated Ring Expansion Reactions

Reaction Type Starting Material Reagents and Conditions Product Key Features
Stevens Rearrangement Quaternary ammonium salts Strong base Amines (via 1,2-rearrangement) Formation of an ylide intermediate. wikipedia.org
Sommelet-Hauser Rearrangement Benzyl quaternary ammonium salts Strong base (e.g., sodium amide) N,N-dialkylbenzylamines (ortho-substituted) nih.govthieme-connect.com-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com
Photochemical Dearomative Ring Expansion Quaternary aromatic salts Base (DBU or TMG), visible light Mono- and polycyclic azepines Unified approach, high yields, mild conditions. organic-chemistry.orgresearchgate.netnih.gov

Ring-Closing Reactions for Azepane Scaffold Formation

Ring-closing reactions are a cornerstone in the synthesis of azepane derivatives. These methods involve the formation of the seven-membered ring from an acyclic precursor.

Intramolecular cyclization is a powerful strategy for forming the azepane ring. Various methods have been developed, often leveraging the formation of a key carbon-nitrogen or carbon-carbon bond in the final ring-forming step.

One notable approach involves the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si Another strategy is the copper-mediated intramolecular nucleophilic attack at a triple bond in alkynyl imines, which yields annulated azepines. acs.org This method has proven to be quite general, with various carbo- and heterocyclic imines being successfully converted. acs.org

Reductive amination is another key intramolecular cyclization technique. For instance, the synthesis of pentahydroxylated azepane iminosugars has been achieved through a final cyclization step involving reductive amination. nih.gov Similarly, a sequence of iridium-catalyzed asymmetric allylic amination followed by a ring-closing-metathesis (RCM) reaction provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org Ruthenium-catalyzed ring-closing metathesis has also been employed for the synthesis of pyrimidine-annulated azepine and azocine (B12641756) derivatives. thieme-connect.com

A recently developed method involves the conversion of commercially available nitroarenes into saturated azepane heterocycles. rsc.org This process, initiated by blue light irradiation to generate nitrene intermediates, leads to a one-atom ring expansion and subsequent hydrogenolysis to form the azepane ring. rsc.org This strategy has been successful in creating C4-substituted azepanes in good yields. rsc.org

The following table summarizes various intramolecular cyclization approaches for azepane synthesis.

Cyclization MethodKey TransformationCatalyst/ReagentPrecursor TypeProduct TypeRef.
Carbonyl-Enamine CyclizationIntramolecular 1,7-carbonyl-enamine additionBaseFunctionalized enaminesFused azepines chem-soc.si
Copper-Mediated CyclizationIntramolecular nucleophilic attack on a triple bondLDA, Copper thiophenolateAlkynyl iminesAnnulated azepines acs.org
Reductive AminationIntramolecular imine reductionH₂, Pd/CAmino-aldehydes/ketonesPolyhydroxyazepanes nih.gov
Ring-Closing Metathesis (RCM)Olefin metathesisGrubbs or Hoveyda-Grubbs catalystDienyl aminesDihydroazepines rsc.org
Photochemical Ring ExpansionNitrene insertion and hydrogenolysisBlue light, H₂/PdNitroarenesSubstituted azepanes rsc.org

Intermolecular annulation reactions, particularly cycloadditions, provide a convergent route to the azepane core by combining two smaller fragments.

A notable example is the formal two-step [5+2] cycloaddition to form azepinones. This method utilizes a photochemical rearrangement of N-vinylpyrrolidinones, which are readily accessible through the condensation of pyrrolidinones and aldehydes. nih.govorganic-chemistry.orgthieme-connect.com This approach allows for the construction of functionally diverse azepin-4-ones. nih.gov

Gold-catalyzed intermolecular [4+3]-annulation of propargyl esters and α,β-unsaturated imines has been developed for the synthesis of azepines. nih.gov This reaction proceeds through a gold-stabilized cationic intermediate. nih.gov Similarly, Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes yields densely substituted azepane derivatives with high diastereoselectivity. nih.gov

Rhodium-catalyzed [5+2] cycloadditions of cyclopropyl (B3062369) imines and internal alkynes also provide a pathway to azepine derivatives. researchgate.net Furthermore, an intermolecular aza-[5+2] annulation of vinyl aziridines with internal alkynes, proceeding through a Michael addition and ring-expansion cascade, has been reported. researchgate.net A palladium-catalyzed [4+3]-annulation of oxotryptamines with allyl dicarbonates furnishes spiro[azepane-4,3'-oxindoles]. bohrium.com

The table below outlines several intermolecular annulation strategies for azepane synthesis.

Annulation TypeReactant 1Reactant 2CatalystProduct TypeRef.
Formal [5+2] CycloadditionPyrrolidinoneAldehydePhotochemicalAzepin-4-ones nih.govorganic-chemistry.org
[4+3] AnnulationPropargyl esterα,β-Unsaturated imineAu(III) catalystAzepines nih.gov
(4+3) AnnulationDonor-Acceptor Cyclopropane (B1198618)2-Aza-1,3-dieneYb(OTf)₃ or Cu(OTf)₂/ToxSubstituted Azepanones nih.gov
[5+2] CycloadditionCyclopropyl imineInternal alkyneRhodium catalystDihydroazepines researchgate.net
Aza-[5+2] AnnulationVinyl aziridineInternal alkyneLewis acid/BaseAzepines researchgate.net
[4+3] AnnulationOxotryptamineAllyl dicarbonatePalladium catalystSpiro[azepane-4,3'-oxindoles] bohrium.com

Multistep Convergent and Linear Synthetic Sequences

An example of a convergent approach is the synthesis of proteins or large organic molecules where different fragments are synthesized independently and then coupled. wikipedia.orgscholarsresearchlibrary.com In the context of azepane synthesis, a convergent strategy might involve the preparation of a substituted phenyl component and an azepane precursor separately, followed by their coupling.

Stereoselective Synthesis of this compound and its Enantiomers

Controlling the stereochemistry at the C2 position of the azepane ring is crucial for developing chiral compounds. Asymmetric catalysis and the use of chiral auxiliaries are the primary methods to achieve this.

Asymmetric Catalysis in Azepane Synthesis (e.g., Organometallic, Biocatalytic Approaches)

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched azepanes. Both organometallic and biocatalytic methods have proven effective.

Organometallic catalysis has been widely applied to asymmetric synthesis. acs.org For instance, iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines, followed by ring-closing metathesis, yields enantioenriched 2,5-dihydrobenzo[b]azepine derivatives with high enantiomeric excess (ee). rsc.org Rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition of optically pure vinyl aziridine-alkyne substrates also provides enantioenriched fused 2,5-dihydroazepines through chirality transfer. acs.org Platinum-catalyzed intramolecular cycloisomerization of N-propargyl-2-ferrocenylanilines has been used to synthesize azepine-fused planar-chiral ferrocenes. acs.org

Biocatalysis provides a green and highly selective alternative for synthesizing chiral amines. acs.org Enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases (IREDs) or by deracemization using monoamine oxidases (MAOs). acs.orgnih.govcapes.gov.br The resulting chiral amines can then undergo further stereospecific functionalization. acs.org For example, a chemoenzymatic strategy has been developed where a biocatalytic reduction is followed by an organolithium-mediated rearrangement to produce enantioenriched 2,2-disubstituted azepanes. nih.gov Transaminases have also been utilized for the stereoselective synthesis of 2-substituted chiral piperidines and pyrrolidines, a strategy that could potentially be extended to azepanes. acs.org

The following table highlights key asymmetric catalytic methods for azepane synthesis.

Catalytic ApproachCatalyst TypeKey ReactionSubstrateProductEnantioselectivity (ee)Ref.
OrganometallicIridium/Phosphoramidite LigandAsymmetric Allylic Amination/RCMAllylic carbonates, 2-allylanilinesEnantioenriched 2,5-dihydrobenzo[b]azepinesUp to 99% rsc.org
OrganometallicRhodium(I)Intramolecular [5+2] CycloadditionOptically pure vinyl aziridine-alkynesEnantioenriched fused 2,5-dihydroazepinesUp to >99% acs.org
BiocatalyticImine Reductase (IRED)Asymmetric Reductive AminationCyclic iminesEnantioenriched 2-aryl azepanesHigh acs.orgnih.gov
BiocatalyticMonoamine Oxidase (MAO)DeracemizationRacemic aminesEnantioenriched 2-aryl azepanesHigh nih.govcapes.gov.br
OrganometallicPlatinumIntramolecular CycloisomerizationN-propargyl-2-ferrocenylanilinesAzepine-fused planar-chiral ferrocenesGood to excellent acs.org

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This is a well-established strategy in asymmetric synthesis.

Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org For the synthesis of chiral 2-substituted azepanes, a chiral auxiliary could be attached to a precursor, for example, as an amide. The chiral environment created by the auxiliary would then direct the diastereoselective addition of a 4-tert-butylphenyl group (or a precursor) to the C2 position. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. While specific examples for this compound are not detailed in the provided context, the principles of chiral auxiliary-mediated synthesis are broadly applicable. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an amide enolate, with the stereochemical outcome controlled by the steric influence of the auxiliary. wikipedia.org

Kinetic Resolution Techniques in Azepane Derivatization

Kinetic resolution is a crucial technique for obtaining enantiomerically pure cyclic amines, including azepane derivatives. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of a racemic mixture.

One prominent approach involves enzyme-catalyzed reactions. Lipases, for instance, have been successfully employed in the kinetic resolution of racemic 4-phenyl-2-azetidinone in supercritical carbon dioxide, achieving high enantiomeric excess (ee) for both the unreacted substrate and the product. researchgate.net This methodology, using water as a nucleophile, demonstrates a green approach to resolution. researchgate.net Similarly, amine oxidases and imine reductases are used in the biocatalytic deracemization and asymmetric reductive amination to generate enantioenriched 2-aryl azepanes. capes.gov.br

Co-catalysis involving N-heterocyclic carbenes and chiral hydroxamic acids has also emerged as a powerful method for the kinetic resolution of secondary cyclic amines, yielding pure enantiomers with high selectivity. ethz.ch Detailed studies on disubstituted piperidines have shown that the conformational differences between cis and trans isomers significantly impact reactivity and selectivity, a principle that extends to azepane systems. ethz.ch

Table 1: Selected Kinetic Resolution Methods for Cyclic Amine Derivatization

Method Catalyst/Reagent Substrate Type Key Feature
Enzymatic Hydrolysis Lipase in scCO₂ rac-4-phenyl-2-azetidinone Green separation, >98% ee. researchgate.net
Biocatalytic Deracemization Monoamine Oxidase 2-Aryl Azepanes Generates enantioenriched amines. capes.gov.br

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control is paramount when constructing polysubstituted azepanes, which can possess multiple stereocenters. Several strategies have been developed to govern the stereochemical outcome during ring formation and subsequent functionalization.

A highly diastereoselective and enantioselective method for synthesizing 4,5,6- and 3,4,5,6-substituted azepanes involves the (−)-sparteine-mediated asymmetric lithiation and conjugate addition of N-Boc-N-(p-methoxyphenyl)allylamines to a β-aryl α,β-unsaturated ester. acs.orgnih.gov This sequence is followed by hydrolysis, cyclization, and reduction to yield the desired polysubstituted azepane. acs.orgnih.gov

Ring expansion strategies also offer excellent stereochemical control. The expansion of a piperidine ring can produce diastereomerically pure azepane derivatives with high regioselectivity and stereoselectivity. rsc.org Another approach involves an N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridine, which proceeds through an aminocyclization–aziridine ring expansion to yield functionalized pyrrolidines with three stereocenters, demonstrating the potential for complex stereocontrolled synthesis of related heterocycles. rsc.org

Furthermore, osmium-catalyzed tethered aminohydroxylation has been applied to the synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov This method creates the C–N bond with complete regio- and stereocontrol, leading to the desired azepane via subsequent intramolecular reductive amination. acs.orgnih.gov

Table 2: Methods for Diastereoselective Azepane Synthesis

Method Key Reagents/Steps Stereochemical Outcome
Asymmetric Lithiation−Conjugate Addition (−)-sparteine, N-Boc-allylamine, β-aryl α,β-unsaturated ester Highly diastereo- and enantioselective formation of polysubstituted azepanes. acs.orgnih.gov
Piperidine Ring Expansion N/A Diastereomerically pure azepane derivatives. rsc.org
Osmium-Catalyzed Tethered Aminohydroxylation Osmium catalyst, vinylmagnesium bromide, reductive amination Complete regio- and stereocontrol of C-N bond formation. acs.orgnih.gov

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry offers a toolkit of advanced techniques that enhance efficiency, safety, and environmental friendliness. These methodologies are increasingly applied to the synthesis of complex heterocyclic systems like azepanes.

Continuous Flow Chemistry Applications in Azepane Synthesis

Continuous flow chemistry provides significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling unstable intermediates, and ease of scalability. researchgate.netnih.gov These benefits are particularly relevant for the synthesis of azo compounds, which often involve exothermic reactions and unstable diazonium intermediates. nih.gov

The application of flow technology has been demonstrated in the synthesis of various N-heterocycles. For instance, a telescoped continuous flow protocol has been developed for the generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes, precursors to functionalized azetidines. researchgate.net This approach allows for precise control over reaction parameters at higher temperatures than achievable in batch mode. researchgate.net Similarly, electrochemical continuous flow synthesis is a recognized method for producing heterocycles like azepane. google.com The principles of these flow systems can be directly adapted for the multistep synthesis of this compound, enabling a safer, more efficient, and scalable production route.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org In azepane synthesis, this involves employing strategies like catalyst-free reactions, using environmentally benign solvents and oxidants, and maximizing atom economy. researchgate.netrsc.org

A notable example is the catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes, which uses air as a "green" oxidant to construct the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org This method demonstrates favorable functional group tolerance and is amenable to scale-up. rsc.orgrsc.org Another approach utilizes polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic medium for the one-pot, catalyst-free synthesis of N-substituted azepines in excellent yields. organic-chemistry.org Such eco-friendly methodologies are central to developing sustainable synthetic routes for complex molecules like this compound. researchgate.net

Photochemical Transformation Strategies

Photochemical reactions, which use light to initiate chemical transformations, offer mild and unique pathways for constructing complex molecular architectures that are often inaccessible through thermal methods. nih.govresearchgate.net Several photochemical strategies have been successfully developed for the synthesis of the azepane core. researchgate.net

One powerful method involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov Mediated by blue light at room temperature, this process converts a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered ring system. nih.govresearchgate.net A subsequent hydrogenolysis step yields the polysubstituted azepane. nih.govresearchgate.net This two-step approach significantly expands the accessible chemical space for azepane derivatives. nih.gov

Another strategy is the photochemical rearrangement of N-vinylpyrrolidinones, which can be considered a formal [5+2] cycloaddition. nih.gov This reaction converts readily available pyrrolidinones and aldehydes into densely functionalized azepin-4-ones in a facile two-step procedure, providing a versatile entry point to various substituted azepanes. nih.gov

Table 3: Overview of Photochemical Strategies for Azepane Synthesis

Photochemical Method Starting Materials Key Transformation
Dearomative Ring Expansion Nitroarenes Blue light-mediated nitrene insertion and ring expansion. nih.govresearchgate.netresearchgate.net
Formal [5+2] Cycloaddition Pyrrolidinones, Aldehydes Photochemical rearrangement of N-vinylpyrrolidinone intermediate. nih.gov

Organolithium Chemistry in Directed Functionalization

Organolithium reagents are powerful nucleophiles and strong bases, making them invaluable tools in synthetic organic chemistry for forming carbon-carbon bonds and for the directed functionalization of molecules. whiterose.ac.ukresearchgate.netlibretexts.org In the context of azepane synthesis, organolithium chemistry is primarily used for the α-deprotonation of N-protected heterocycles, enabling subsequent reactions with various electrophiles. whiterose.ac.uk

The lithiation of N-Boc-2-phenylazepane, mediated by n-butyllithium (n-BuLi), allows for the synthesis of a variety of novel α-substituted products in good to excellent yields. whiterose.ac.uk This directed lithiation protocol is a cornerstone for introducing functional groups at specific positions on the azepane ring. The use of chiral ligands, such as (-)-sparteine, in conjunction with organolithium reagents facilitates asymmetric deprotonation and subsequent enantioselective functionalization. acs.orgnih.gov

Furthermore, chemoenzymatic strategies combine the enantioselectivity of biocatalysis with the synthetic power of organolithium reagents. capes.gov.br In one such approach, enantioenriched 2-aryl azepanes are first generated via enzymatic methods. These are then converted to N'-aryl ureas, which undergo rearrangement upon treatment with a base, such as an organolithium reagent, to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes via a configurationally stable benzyllithium (B8763671) intermediate. capes.gov.br

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Rhodium, Gold Catalysis)

The construction of the this compound scaffold can be efficiently achieved through various transition metal-catalyzed reactions. These methods offer direct and selective routes to form the crucial carbon-carbon bond between the azepane ring and the 4-tert-butylphenyl moiety. Key strategies include the direct C-H arylation of the azepane core and the synthesis of advanced azepane-based precursors, which are subsequently coupled with a suitable aryl partner. Palladium, rhodium, and gold catalysts have proven to be particularly effective in these transformations.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the direct C-H functionalization of saturated heterocycles has been a significant area of research. mdpi.comnih.gov The direct arylation of the α-methylene C-H bond of an N-protected azepane represents a highly atom-economical approach to synthesize 2-arylazepanes.

One prominent method involves the palladium-catalyzed enantioselective arylation of the α-methylene C–H bonds of azepanes. mdpi.com This reaction typically employs a directing group, such as a thioamide, attached to the azepane nitrogen to facilitate the C-H activation step. The coupling partner is an arylboronic acid, such as 4-tert-butylphenylboronic acid. mdpi.comnih.govsigmaaldrich.com The use of chiral ligands allows for the asymmetric synthesis of the target compound.

A general representation of this transformation is shown below:

Scheme 1: Palladium-Catalyzed Enantioselective α-Arylation of Azepane Derivatives

Generated code

Detailed research findings have demonstrated the viability of this approach for various cyclic amines. For instance, Yu and colleagues developed a protocol for the palladium-catalyzed enantioselective arylation of the α-methylene C–H bonds of pyrrolidines, piperidines, and azepanes using arylboronic acids as coupling partners. mdpi.com While specific data for this compound is not explicitly detailed, the general applicability to azepanes is established. The reaction conditions typically involve a palladium(II) acetate (B1210297) catalyst, a chiral amino acid or phosphine (B1218219) ligand, and an oxidant.

Catalyst SystemSubstrate ScopeArylating AgentGeneral YieldsEnantioselectivity
Pd(OAc)₂ / Chiral LigandN-protected azepanesArylboronic acidsGood to excellentHigh
Pd(OAc)₂ / AQ/BINOL-phosphoramiditeN-protected cyclic aminesArylboronic acidsup to 95%High

Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. nih.gov This approach would involve the synthesis of a halogenated or triflated azepane precursor at the 2-position, which is then coupled with 4-tert-butylphenylboronic acid. orgsyn.org For example, a 2-bromoazepane derivative can be coupled with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Rhodium-Catalyzed Syntheses

Rhodium catalysts are also highly effective for C-C bond formation and have been utilized in hydroarylation and annulation reactions that can lead to 2-arylazepane structures. nih.govnih.govmdpi.com Rhodium-catalyzed asymmetric hydroarylation of alkenes with arylboronic acids is a well-established method. mdpi.com While direct application to form this compound from an unsaturated azepane precursor (a dihydroazepine) is conceivable, specific examples are not prevalent in the literature.

However, rhodium-catalyzed annulation reactions provide a pathway to construct the azepane ring itself with the aryl substituent already in place. For example, a [5+2] annulation reaction of vinylcyclopropanes with alkynes can form seven-membered rings. researchgate.net Adapting such a strategy could involve a precursor containing the 4-tert-butylphenyl group.

Mechanistic studies of rhodium-catalyzed transfer hydroarylation reactions highlight the potential for C-C bond activation, offering novel synthetic disconnections. nih.gov

Gold-Catalyzed Syntheses

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those containing the azepane skeleton. nih.govnih.govuni-heidelberg.de Gold catalysts, typically gold(I) or gold(III) complexes, are particularly effective in activating alkynes and allenes towards nucleophilic attack.

A notable example is the gold-catalyzed synthesis of azepan-4-ones via a [5+2] annulation. nih.gov This method involves the reaction of an N-alkynyl amine with an oxidizing agent to form an N-oxide, which then undergoes a gold-catalyzed cyclization and rearrangement to yield a bicyclic azepan-4-one (B24970). This azepan-4-one is an advanced precursor that can be further elaborated to this compound. The 4-tert-butylphenyl group could potentially be introduced before or after the formation of the azepane ring.

Table of Key Gold-Catalyzed Reactions for Azepane Synthesis

Reaction Type Catalyst Starting Materials Product General Yields
[5+2] Annulation Ph₃PAuNTf₂ N-(pent-4-yn-1-yl)piperidine Bicyclic azepan-4-one 53%

These transition metal-catalyzed methodologies provide a versatile toolbox for the synthesis of this compound and its precursors, often with high efficiency and selectivity. The choice of catalyst and reaction conditions can be tailored to achieve the desired product from readily available starting materials.

Reaction Mechanisms and Mechanistic Studies Pertaining to 2 4 Tert Butylphenyl Azepane Formation

Elucidation of Key Reaction Intermediates (e.g., Carbenoids, Nitrenes, Iminium Ions)

The synthesis of azepanes and related N-heterocycles often proceeds through highly reactive intermediates that dictate the course of the reaction.

Iminium Ions: A prevalent intermediate in many azepane syntheses is the iminium ion. These are frequently generated from the condensation of an amine with an aldehyde or ketone. numberanalytics.com For instance, in aza-Cope rearrangements, an iminium ion can be formed, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. numberanalytics.comwikipedia.org The formation of 2-(4-tert-butylphenyl)azepane could conceivably involve the generation of an iminium ion intermediate, which is then subjected to cyclization or rearrangement. Chemoenzymatic approaches have also utilized imine reductases, which act on imine or iminium ion precursors to form enantioenriched 2-aryl azepanes. researchgate.net Furthermore, computational studies on the formation of pyrroles from pyrrolidine (B122466) and aromatic aldehydes have identified iminium ions as key intermediates in equilibrium with N,O-acetals. nih.gov

Nitrenes and Carbenoids: While less commonly cited in the context of simple azepane formation, nitrenes and carbenoids are powerful intermediates for the synthesis of nitrogen-containing rings. For example, metal-bound imino carbene intermediates, generated from N-sulfonyl-1,2,3-triazoles, can undergo various transformations, including transannulation reactions to create new heterocycles. acs.org Rhodium-catalyzed reactions of 3-diazoindolin-2-imines with 1,3-dienes proceed through an iminyl vinyl cyclopropane (B1198618) intermediate, which can be considered a masked form of a carbene adduct, to form azepinoindoles. acs.org

Azomethine Ylides: Experimental and computational studies have identified azomethine ylides as key intermediates in the redox-neutral formation of pyrroles from pyrrolidines and aromatic aldehydes. nih.gov These 1,3-dipoles can undergo cycloaddition reactions to form five-membered rings, and analogous intermediates could potentially be involved in ring expansion or annulation strategies leading to azepanes.

Benzyllithium (B8763671) Intermediates: A chemoenzymatic synthesis of substituted azepanes involves the rearrangement of N'-aryl ureas upon treatment with a base. This process proceeds through a configurationally stable benzyllithium intermediate, allowing for the stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. researchgate.net

Transition State Analysis in Azepane-Forming Reactions

Understanding the transition states of reactions leading to azepanes is crucial for predicting stereochemical outcomes and reaction rates.

Chair-like Transition States: For pericyclic reactions like the aza-Cope rearrangement, a chair-like six-membered transition state is generally assumed. chem-station.com This conformation leads to a stereospecific outcome for chiral starting materials. chem-station.com The geometry of this transition state dictates the facial selectivity of the subsequent cyclization, as seen in aza-Cope/Mannich reactions.

Computational Studies: Quantum chemical and quasiclassical trajectory (QCT) simulations have been employed to study the isomerization of benzene (B151609) imine to 1H-azepine. nih.govrsc.org These studies reveal a coupled reaction pathway involving ring-expansion followed by N-inversion. nih.govrsc.org The calculations help in identifying the most stable product isomer and understanding the dynamic effects that govern stereoselectivity. nih.govresearchgate.net Such computational approaches are invaluable for analyzing the potential energy surfaces and locating transition state structures in complex reactions. ucsb.edu

Examination of Rearrangement Pathways (e.g., Aza-Cope Rearrangements, Buchner-type Ring Expansions)

Rearrangement reactions provide powerful synthetic routes to azepane skeletons.

Aza-Cope Rearrangement: The aza-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a well-established method for constructing nitrogen-containing rings. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly facile and often coupled with a Mannich cyclization to produce complex cyclic molecules. wikipedia.orgchem-station.com This tandem reaction has been used to create fused bicyclic azepine derivatives stereoselectively. rsc.org The starting materials for such rearrangements can often be prepared from simple precursors, highlighting the synthetic utility of this method. wikipedia.org

Ring Expansion Reactions: Piperidine (B6355638) ring expansion offers a stereoselective and regioselective route to azepane derivatives. rsc.org Similarly, photoredox-catalyzed transformations of allylic alcohol-containing piperidines can lead to azepanes. Ring expansions of aziridines are also a common strategy for synthesizing seven-membered heterocycles like azepanes. arkat-usa.org Another example is the rhodium-catalyzed coupling of chloroalkyl carbamates and α-diazoesters, which proceeds via an N–H insertion/cyclization sequence to yield 2,2-disubstituted azepanes.

Regioselectivity and Stereospecificity Investigations

Controlling the regioselectivity and stereospecificity is paramount in the synthesis of a specific isomer like this compound.

Stereospecific Rearrangements: The rearrangement of N'-aryl ureas to form 2,2-disubstituted azepanes has been shown to be stereospecific, proceeding with the transfer of the aryl group via a configurationally stable benzyllithium intermediate. researchgate.net Similarly, the aza-Cope rearrangement is known to be stereospecific for chiral compounds. chem-station.com

Enantioselective Synthesis: Chemoenzymatic methods using imine reductases or monoamine oxidases have been developed for the deracemization or asymmetric reductive amination to produce enantioenriched 2-aryl azepanes. researchgate.net B(C6F5)3-catalyzed enantioselective C-H functionalization of N-arylpyrrolidines and N-arylazepanes has also been reported. mdpi.com

Dynamic Effects on Stereoselectivity: In the isomerization of benzene imine to 1H-azepine, post-transition state dynamics have been shown to govern the stereoselectivity of the reaction. nih.govresearchgate.net Quasiclassical trajectory simulations indicate that a mixture of endo- and exo-1H-azepine stereoisomers is produced, with the ratio being controlled by these dynamic effects. nih.gov

Influence of Substituent Effects on Reaction Outcomes (e.g., Role of the Tert-butylphenyl Group)

The nature of the substituents on the aromatic ring and the nitrogen atom significantly influences the reactivity and selectivity of azepane-forming reactions.

Advanced Spectroscopic and Structural Elucidation of 2 4 Tert Butylphenyl Azepane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms within 2-(4-tert-butylphenyl)azepane derivatives can be determined.

The corresponding ¹³C NMR provides complementary information, with signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the various aromatic and aliphatic carbons of the dibenzo[b,f]azepine skeleton. researchgate.net The chemical shifts are reported in parts per million (ppm) relative to a standard, and the data provides a complete carbon map of the molecule. researchgate.net

Furthermore, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for resolving complex structures. acs.org HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These methods are particularly effective for confirming the substitution pattern on the azepane ring and the connectivity between the phenyl and azepane moieties. acs.org For complex mixtures or in cases of overlapping signals, these 2D techniques are vital for definitive structural confirmation. acs.orggoogle.com

Mass Spectrometry (MS) Techniques for Molecular Characterization (e.g., HRMS, LC-MS, GC-MS, FT-ICR/MS, DESI/HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

For 5-[4-(tert-butyl)phenyl]-10,11-dihydro-5H-dibenzo[b,f]azepine , HRMS analysis confirms its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally found mass, with a very small mass error, thus validating the compound's identity. researchgate.net

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze mixtures, separating components before they enter the mass spectrometer. researchgate.netwisc.edu LC-MS has been noted as an effective method for the analysis of derivatives such as tert-butyl 2-(4-(tert-butyl)phenyl)azepane-1-carboxylate . science.gov In some specialized applications, derivatives like trans-2-[3-(4-t-butylphenyl)-2-methyl-2-propenylidene]malononitrile have been used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometry, a soft ionization technique suitable for analyzing large, non-volatile molecules.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For azepane derivatives, IR spectra can confirm the presence of N-H bonds (if unsubstituted), C-H bonds (aliphatic and aromatic), and C=C bonds within the aromatic ring. acs.orgwisc.edu For example, in a related azepane carboxylate derivative, characteristic IR peaks were observed for C-H stretching (2972, 2933, 2876 cm⁻¹), a carbonyl group (C=O) from the carboxylate (1746, 1695 cm⁻¹), and aromatic C-C bonds (1477 cm⁻¹). wisc.edu

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule, typically involving π-electrons in conjugated systems. For this compound derivatives, the UV-Vis spectrum is dominated by absorptions from the phenyl ring. In (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone , a dibenzo[b,f]azepine derivative, UV-Vis absorptions were detected at 206.98 nm, attributed to the aromatic rings, and 248.27 nm, corresponding to the C=O group. Studies on diazepinoporphyrazine derivatives containing 4-tert-butylphenyl groups show strong absorption bands (Q bands) in the visible region (around 680 nm), which are characteristic of the extended π-system of the porphyrazine macrocycle. researchgate.net

X-ray Crystallographic Analysis for Solid-State Structure Determination and Absolute Configuration

For azepine-containing compounds, X-ray analysis provides invaluable information. For example, the crystal structure of 2-Exo-Phenyl-2,3,4,5-Tetrahydro-1,4-Epoxinafto[1,2-b]azepine revealed an orthorhombic P2₁2₁2₁ space group and detailed how the molecules are packed in the crystal lattice through weak C–H···π interactions. This technique is also crucial for establishing the absolute configuration of chiral centers. In studies of bicyclic azepane derivatives, X-ray crystallography of their hydrochloride salts was used to unambiguously confirm the cis or trans stereochemistry of the ring fusion. This information is critical in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

The process involves growing a suitable single crystal, collecting diffraction data, and refining a structural model until it matches the experimental data, yielding parameters like unit cell dimensions and space group.

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., HPLC-NMR)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is often coupled with various detectors to separate and identify components in a single run.

The combination of HPLC with UV-Vis detection (HPLC-UV-VIS) has been used to analyze newly synthesized dibenzo[b,f]azepine derivatives, confirming their purity and identifying chromophoric groups. Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful, offering both separation and highly sensitive, specific mass detection. science.gov It is considered an optimal technique for identifying compounds in complex matrices and has been applied to azepane derivatives. acs.orgscience.gov

While less common, HPLC-NMR is a formidable technique for the structural elucidation of unknown impurities or metabolites in complex mixtures. After separation by HPLC, the eluent flows through an NMR spectrometer, allowing for the acquisition of NMR spectra of individual components without the need for prior isolation. For azepane derivatives, this could be used to identify byproducts from a synthesis or metabolites from a biological sample, providing complete structural information on each separated peak.

Computational and Theoretical Investigations of 2 4 Tert Butylphenyl Azepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. aps.org It allows for the detailed investigation of electronic structure, which governs a molecule's stability, reactivity, and spectroscopic properties. nih.govmpg.de

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states (TS), and products, a complete energetic profile of a reaction pathway can be constructed. google.com This profiling is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying the rate-determining step. acs.org

For a molecule like 2-(4-tert-butylphenyl)azepane, DFT could be used to model its synthesis, such as a reductive amination or a ring-expansion reaction. The calculations would identify the transition state structures and their corresponding activation energies (ΔG‡), providing insight into the feasibility and kinetics of the proposed synthetic route under different conditions. acs.org

Table 1: Illustrative DFT-Calculated Energetic Profile for a Hypothetical Synthesis Pathway of this compound

Reaction StepSpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
1ReactantsInitial starting materials0.0
2TS1First transition state+22.5
3Intermediate 1First reaction intermediate-5.2
4TS2Second transition state (Rate-determining)+25.1
5Intermediate 2Second reaction intermediate-10.8
6ProductThis compound-20.3

Note: Data are hypothetical and for illustrative purposes to show the type of output from DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. diva-portal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

DFT calculations can determine the energies and spatial distributions of these orbitals for this compound. From these energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be derived. researchgate.net These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to react as an electrophile. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting likely sites for intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValueSignificance
EHOMO-5.8 eVElectron-donating ability
ELUMO0.9 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)6.7 eVChemical stability and reactivity
Chemical Hardness (η)3.35 eVResistance to charge transfer
Electrophilicity Index (ω)1.73 eVPropensity to accept electrons

Note: Data are hypothetical and illustrative.

Molecular Modeling and Dynamics Simulations

While DFT provides detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules over time.

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, and boat forms. researchgate.net The presence of a bulky 2-(4-tert-butylphenyl) substituent significantly influences the conformational preference by introducing steric constraints. Molecular mechanics force fields (e.g., OPLS-AA, MMFF) can be used to perform a systematic conformational search to identify all stable conformers. researchgate.net

The relative energies of these conformers can then be calculated with higher accuracy using DFT. This analysis reveals the predominant conformation in solution and the energy barriers to interconversion between different forms, which is critical for understanding its recognition by biological targets. researchgate.net

Table 3: Relative Energies of Plausible Conformations of this compound

ConformerAzepane Ring ConformationAryl Group OrientationRelative Energy (kcal/mol)Population at 298 K (%)
1Twist-Chair (TC)Equatorial0.0085.1
2Chair (C)Equatorial1.2510.5
3Twist-Chair (TC)Axial2.103.5
4Boat (B)Equatorial3.500.9

Note: Data are hypothetical and for illustrative purposes.

To investigate how this compound might interact with a biological target (e.g., a receptor or enzyme), molecular docking simulations are employed. nih.gov Docking algorithms predict the preferred binding orientation and conformation of the ligand within the protein's binding site. mdpi.com The resulting poses are ranked using scoring functions that estimate the binding affinity. scienceopen.com

Following docking, Molecular Dynamics (MD) simulations can be performed on the ligand-protein complex. nih.gov MD simulations model the atomic motions over time, providing a dynamic view of the interaction and allowing for a more rigorous calculation of binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). peerj.com These simulations can reveal the stability of key interactions, such as hydrogen bonds or hydrophobic contacts, and the role of solvent in the binding process. nih.govmdpi.com

Table 4: Hypothetical Ligand-Target Interaction Analysis for this compound with a G-Protein Coupled Receptor (GPCR)

ParameterValue/Description
Predicted Binding Affinity (ΔGbind)-9.8 kcal/mol
Key Hydrogen BondsAzepane N-H with Asp110 side chain
Key Hydrophobic Interactionstert-butyl group with Val189, Leu192; Phenyl ring with Phe288, Trp301
Binding Pose Stability (MD)Stable over 200 ns simulation; RMSD < 2.0 Å

Note: Data and interacting residues are hypothetical and for illustrative purposes.

Semiempirical Molecular Orbital Calculations for Regiochemistry and Stereochemistry Prediction

Semiempirical molecular orbital methods (e.g., AM1, PM3, ZINDO) offer a faster, albeit less accurate, alternative to DFT. They are particularly useful for rapid screening of large numbers of molecules or for preliminary analysis of reaction pathways.

These methods can be applied to predict the outcomes of reactions where multiple isomers could be formed. For example, in an electrophilic aromatic substitution reaction on the 4-tert-butylphenyl ring, semiempirical calculations can quickly estimate the relative stability of the intermediates corresponding to ortho and meta attack relative to the existing tert-butyl group, thus predicting the regioselectivity. Similarly, in reactions that create new stereocenters, these methods can help predict the diastereomeric ratio by comparing the heats of formation of the possible product stereoisomers. chegg.com This allows for a rapid assessment of the likely stereochemical outcome before undertaking more computationally expensive DFT calculations. mdpi.com

Table 5: Illustrative Semiempirical (AM1) Prediction of Stereoisomer Stability

Stereoisomer of a DerivativeCalculated Heat of Formation (kcal/mol)Predicted Relative Abundance
(2R, XR)-diastereomer-45.3Most stable
(2S, XR)-diastereomer-44.1Less stable
(2R, XS)-diastereomer-43.8Less stable
(2S, XS)-diastereomer-45.0More stable

Note: Data are hypothetical, assuming a reaction creates a second chiral center at position 'X' on the azepane ring.

Application of Geometric Deep Learning Approaches in Molecular Design and Optimization

Geometric deep learning (GDL) has emerged as a powerful paradigm in computational chemistry and drug discovery, offering novel methods to understand and design molecules by directly incorporating their three-dimensional (3D) structures. arxiv.orgprismbiolab.com Unlike traditional machine learning models that often rely on one-dimensional or two-dimensional representations like SMILES strings, GDL operates on non-Euclidean data such as molecular graphs and surfaces, preserving the essential geometric and topological information of a molecule. prismbiolab.comnih.gov This approach is particularly relevant for the design and optimization of complex molecules like this compound, as it allows for a more intuitive and physically meaningful exploration of chemical space.

The core principle of GDL is the use of neural networks that respect the symmetries of the input data. zib.de For molecules, the most important symmetry is SE(3) equivariance, which means that if the molecule is rotated or translated in 3D space, the output of the network (e.g., a predicted property or a generated structure) rotates or translates accordingly. bohrium.com This built-in understanding of 3D geometry enables GDL models to learn robust and generalizable representations of molecular structures. arxiv.orgethz.ch

The application of GDL to a molecule such as this compound would begin with its representation as a 3D graph. In this graph, atoms are represented as nodes, and chemical bonds or spatial proximities are represented as edges. researchgate.net Each node and edge can be enriched with features describing its chemical and physical properties.

Table 1: Molecular Representations in Geometric Deep Learning

Representation Type Description Key Features Captured
3D Grids The molecule is placed within a 3D grid, and each voxel is assigned values representing atomic properties. Spatial occupancy, electrostatic potential fields. Computationally intensive. bohrium.comethz.ch
3D Surfaces The molecule is represented by its solvent-accessible or van der Waals surface, often as a mesh of polygons. Molecular shape, surface properties (e.g., hydrophobicity, charge distribution). bohrium.comethz.ch

| 3D Graphs | Atoms are nodes connected by edges (bonds). Nodes have features (atom type, charge) and edges have features (bond type, distance). | Covalent topology, inter-atomic distances, angles, and torsional angles. This is the most common representation. bohrium.comethz.chresearchgate.net |

Once represented as a graph, GDL models can be employed for several design and optimization tasks. For instance, a GDL model could be trained to predict key properties of this compound and its analogues, such as binding affinity to a specific protein target, solubility, or metabolic stability. arxiv.orgresearchgate.net By learning from large datasets of molecules with known properties, these models can establish a structure-property relationship that is deeply rooted in the 3D arrangement of the atoms.

Furthermore, generative GDL models can be used for the de novo design of novel molecules based on the this compound scaffold. nih.govrsc.org These models can learn a distribution over valid and desirable chemical structures and then sample from this distribution to generate new molecules. The generation process can be conditioned on a specific protein pocket or a desired property profile, effectively optimizing the molecular structure for a particular therapeutic application. ethz.ch

Table 2: Generative Models in Geometric Deep Learning for Molecular Design

Generative Model Type Mechanism Application in Molecular Design
Variational Autoencoders (VAEs) An encoder maps the molecule to a continuous latent space, and a decoder reconstructs it. New molecules are generated by sampling from the latent space. nih.govrsc.org Generation of novel molecular scaffolds and optimization of existing ones by manipulating their latent space vectors.
Generative Adversarial Networks (GANs) A "generator" network creates new molecules, and a "discriminator" network tries to distinguish them from real molecules. The generator improves by trying to fool the discriminator. nih.govrsc.org Exploration of chemical space to produce diverse and novel molecules that mimic the properties of a known training set.
Diffusion Models A molecule's 3D structure is gradually perturbed with noise, and the model learns to reverse this process, generating new structures from random noise. nih.gov High-quality generation of 3D molecular conformations and structures, often conditioned on a target binding site.

| Autoregressive Models | Build molecules atom by atom or fragment by fragment, where the placement of each new part depends on the structure already generated. nih.gov | Controlled and sequential generation of molecules, allowing for precise construction based on learned chemical rules. |

In the context of optimizing this compound, a GDL-based generative model could be used to explore modifications to either the azepane ring or the 4-tert-butylphenyl substituent. For example, the model could suggest alternative substitution patterns on the phenyl ring or modifications to the seven-membered azepane ring to improve target engagement or pharmacokinetic properties, all while respecting the geometric constraints of a target binding pocket. This data-driven approach, grounded in the physical reality of 3D space, holds significant promise for accelerating the design of next-generation molecules. prismbiolab.comnih.gov

Derivatization and Functionalization Strategies of 2 4 Tert Butylphenyl Azepane

Modification of the Azepane Nitrogen (e.g., N-Alkylation, N-Oxidation)

The nitrogen atom of the azepane ring is a primary site for derivatization, allowing for the introduction of a wide range of substituents that can significantly alter the molecule's characteristics.

N-Alkylation and N-Arylation: The secondary amine of the azepane ring can be readily alkylated or arylated. For instance, N-alkylation can be achieved through reactions with alkyl halides. The introduction of an N-benzyl group is a common strategy, which can later be removed if necessary. nih.gov N-arylation can be accomplished using methods like the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the azepane nitrogen and an aryl group. researchgate.net

N-Acylation: Acyl groups can be introduced to the azepane nitrogen to form amides. For example, N-acylation of azepanobetulinic acid has been reported. nih.gov This modification can influence the compound's electronic properties and conformational flexibility.

N-Oxidation: The tertiary amine functionality that can be formed on the azepane nitrogen can undergo oxidation to form N-oxides. This transformation is typically achieved using mild oxidizing agents like hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxides exhibit different polarity and reactivity compared to the parent amine. thieme-connect.de

Formation of Carbamates: The nitrogen can be protected with groups like tert-butoxycarbonyl (Boc), which is a common strategy in multi-step syntheses to control the reactivity of the amine. researchgate.netresearchgate.net

Functionalization of the Azepane Carbon Backbone (e.g., Alpha-Substitution, C4-Substitution)

Modifications to the carbon framework of the azepane ring provide another avenue for creating structural diversity.

Alpha-Substitution: The position alpha to the nitrogen atom (C2) is a key site for functionalization. The introduction of substituents at this position can be challenging but has been achieved through various synthetic strategies. One approach involves the lithiation of an N-protected 2-phenylazepane, followed by quenching with an electrophile. researchgate.netresearchgate.net This method allows for the synthesis of 2,2-disubstituted azepanes. researchgate.net Research has shown that most electrophiles add to the alpha position of the nitrogen atom. researchgate.net

C4-Substitution: The C4 position of the azepane ring is another site for introducing functional groups. The synthesis of 2-fluoroalkyl 4-substituted azepanes has been accomplished through the ring expansion of proline-derived N-benzyl pyrrolidino-alcohols. doi.org Additionally, studies on the alkylation of C4-substituted ε-lactam substrates have demonstrated high diastereoselectivity, providing a method for creating specific stereoisomers. nih.gov The introduction of a hydrazinyl group at the C4 position has also been reported.

Introduction of Diverse Chemical Moieties onto the Phenyl Ring and Azepane Core

The phenyl ring and the azepane core of 2-(4-tert-butylphenyl)azepane can be functionalized to introduce a wide array of chemical groups, further expanding the chemical space of its derivatives.

Phenyl Ring Functionalization: The 4-tert-butylphenyl group can be modified to include other substituents. While direct substitution on the pre-existing ring can be challenging, synthetic strategies often involve starting with an already functionalized phenyl precursor. For instance, derivatives with different substitution patterns on the phenyl ring have been synthesized. nottingham.ac.uk In some cases, unusual ortho-substitution of the phenyl ring has been observed during reactions intended for alpha-functionalization of the azepane ring, particularly when using electrophiles like methyl cyanoformate. researchgate.net

Azepane Core Functionalization: Beyond specific alpha and C4 substitutions, broader functionalization of the azepane ring is possible. The introduction of hydrazone or hydrazide moieties into a triterpenoid (B12794562) core that includes an azepane ring has been shown to enhance certain biological activities. nih.govresearchgate.netdntb.gov.ua The synthesis of azepanes with exocyclic double bonds can be achieved through radical annulation reactions. Furthermore, the introduction of hydroxyl groups to create heavily hydroxylated azepane iminosugars represents another significant functionalization strategy. acs.org

Below is a table summarizing some of the research findings on the introduction of diverse chemical moieties:

Moiety IntroducedPositionMethodReference
Hydrazone/HydrazideTriterpenoid Core with AzepaneConjugation nih.govresearchgate.netdntb.gov.ua
Exocyclic Double BondAzepane RingRadical Annulation
Hydroxyl GroupsAzepane RingOsmium-catalyzed Aminohydroxylation acs.org
Ortho-substituentsPhenyl RingReaction with Methyl Cyanoformate researchgate.net

Synthesis of Fused and Bridged Azepane Systems Incorporating the 4-Tert-butylphenyl Moiety

Creating more complex molecular architectures by fusing or bridging the azepane ring with other cyclic systems is a sophisticated strategy for developing novel compounds.

Fused Azepane Systems: The synthesis of fused azepane systems can be achieved through various cyclization reactions. For example, azepine-fused porphyrin dimers have been synthesized through oxidative amination or Buchwald-Hartwig amination. researchgate.net The dearomative ring expansion of nitroarenes is another method to produce polysubstituted azepanes. researchgate.net Intramolecular cyclization reactions are also a key strategy, such as the formation of a 1-azabicyclo[5.3.0]decane moiety through the direct functionalization of azepane. researcher.life The Beckmann rearrangement is a classic method used to create fused lactams which can then be reduced to the corresponding fused azepanes. nih.gov

Bridged Azepane Systems: Bridged azepanes, such as the 2-azabicyclo[3.2.1]octane system, can be synthesized stereoselectively from 2-azanorbornylmethanols through ring expansion reactions involving aziridinium (B1262131) intermediates. researchgate.net These reactions are often initiated under Mitsunobu or mesylation conditions with various nucleophiles. researchgate.net

The following table highlights some of the synthesized fused and bridged systems:

System TypeSynthetic MethodPrecursorReference
Azepine-fused PorphyrinOxidative Amination/Buchwald-Hartwig Aminationβ,β-linked Ni(II)-porphyrin dimer researchgate.net
Fused AzepaneDearomative Ring ExpansionNitroarenes researchgate.net
Fused Azepane (1-azabicyclo[5.3.0]decane)Direct Functionalization via Azomethine YlidesAzepane researcher.life
Fused AzepaneBeckmann RearrangementCyclohexanone Oximes nih.gov
Bridged Azepane (2-azabicyclo[3.2.1]octane)Ring Expansion of Aziridinium Intermediates2-Azanorbornylmethanols researchgate.net

Advanced Applications of 2 4 Tert Butylphenyl Azepane in Chemical Research

Utilization as a Core Scaffold in Ligand Design and Discovery

The 2-(4-tert-butylphenyl)azepane framework is a prominent structural motif in the design and discovery of new ligands, particularly for biological targets. The azepane ring's conformational flexibility allows for optimal spatial arrangement of substituents to interact with binding sites, while the tert-butylphenyl group can engage in specific hydrophobic and van der Waals interactions, contributing to binding affinity and selectivity. acs.org

Researchers have synthesized and evaluated a variety of derivatives based on this core structure. For instance, in the development of dual-target ligands for neurodegenerative diseases, the 4-tert-butylphenoxy scaffold, a related structure, has been a key component in designing compounds that act as both histamine (B1213489) H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. researchgate.netnih.govresearchgate.net

One notable study focused on creating dual-target ligands for Parkinson's disease by modifying the 4-tert-butylphenoxyalkoxyamine structure. researchgate.net This research led to the identification of compounds with significant affinity for the human histamine H3 receptor (hH3R) and potent inhibitory activity against human monoamine oxidase B (hMAO-B). researchgate.netresearchgate.net The structural modifications included varying the cyclic amine and the length of the alkyl chain attached to the 4-tert-butylphenoxy core. researchgate.net

A specific example is the compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, which demonstrated high affinity for hH3R and strong inhibition of hMAO-B. nih.govresearchgate.net In vivo studies with this compound in rats showed antagonistic effects at the H3R, a significant reduction in MAO-B activity in the cerebral cortex, and an increase in dopamine (B1211576) levels. nih.gov

The synthesis of these derivatives often involves multi-step procedures. A general method for preparing related azepine derivatives can involve the reaction of aniline (B41778) with maleic anhydride, followed by condensation and cyclization steps. nepjol.info Another approach involves the alkylation of a tetrahydro nepjol.infonumberanalytics.comdiazepino[1,2-a]benzimidazole core with reagents like 4-tert-butylphenacyl bromide. mdpi.com

The following table summarizes the activity of selected ligands based on a scaffold related to this compound:

CompoundTargetActivityReference
1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76)hH3R, hMAO-BServes as a basis for designing dual-target ligands. researchgate.net researchgate.net
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidinehH3RKᵢ = 25 nM nih.govresearchgate.net nih.govresearchgate.net
1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidinehMAO-BIC₅₀ = 4 nM nih.govresearchgate.net nih.govresearchgate.net

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. numberanalytics.comopenedition.orguab.cat The principles of molecular recognition, where molecules selectively bind to one another, are central to this field. numberanalytics.comopenedition.orguab.cat The unique structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry and molecular recognition.

The tert-butylphenyl group can participate in π-π stacking and hydrophobic interactions, while the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor. numberanalytics.com This combination of interaction capabilities allows molecules incorporating this scaffold to engage in specific recognition events with complementary host or guest molecules.

While direct research on the supramolecular chemistry of this compound is not extensively documented in the provided results, the fundamental principles of supramolecular chemistry suggest its potential. The field itself is broad, with applications ranging from the development of new materials to understanding biological processes. numberanalytics.comopenedition.orguab.catnih.gov The design of molecules for specific recognition events is a key aspect of supramolecular chemistry, and scaffolds like this compound could be valuable in creating systems with tailored binding properties. numberanalytics.comuab.cat

Application as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

Asymmetric organocatalysis has become a significant area of synthetic chemistry, offering an alternative to metal-based catalysts for the production of chiral compounds. acs.orggreyhoundchrom.comd-nb.infotcichemicals.com Chiral molecules are crucial in pharmaceuticals and materials science. The development of new organocatalysts is an active area of research. acs.orggreyhoundchrom.comd-nb.infotcichemicals.com

The this compound structure, being chiral, has the potential to be used as a chiral ligand or as a scaffold for the development of new organocatalysts. The presence of a stereocenter at the 2-position of the azepane ring allows for the creation of enantiomerically pure catalysts. The bulky tert-butylphenyl group can play a crucial role in creating a specific chiral environment around the catalytic center, influencing the stereochemical outcome of a reaction.

While the direct use of this compound as an organocatalyst is not detailed in the provided search results, the principles of asymmetric catalysis support its potential. For example, chiral amines and their derivatives are widely used as organocatalysts in various asymmetric transformations. greyhoundchrom.comd-nb.infotcichemicals.com The azepane nitrogen in this compound could be functionalized to create a range of catalytic species.

The field of asymmetric organocatalysis has seen the development of a wide variety of chiral catalysts for different types of reactions, including aldol (B89426) reactions, Diels-Alder reactions, and Michael additions. acs.orggreyhoundchrom.comd-nb.infotcichemicals.com The design of these catalysts often involves the use of bulky groups to control the stereoselectivity of the reaction. researchgate.net The tert-butylphenyl group in this compound aligns well with this design principle.

Exploration in Advanced Materials Science Research

The unique structural and electronic properties of molecules based on the this compound scaffold also make them interesting candidates for applications in advanced materials science. novapublishers.comopenaccessjournals.comoatext.com The incorporation of this moiety into larger molecular architectures can influence properties such as thermal stability, photoluminescence, and charge transport characteristics.

For instance, dibenzo[b,f]azepine derivatives, which share a structural relationship with this compound, have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The tert-butylphenyl group is often used in materials for OLEDs to prevent aggregation and improve the morphological stability of thin films.

While specific research on the materials science applications of this compound is limited in the provided results, the broader context of materials science research suggests potential avenues for exploration. novapublishers.comopenaccessjournals.comoatext.com The development of new materials with tailored properties is a constant endeavor, and novel molecular building blocks are always in demand. The combination of the flexible azepane ring and the rigid, bulky tert-butylphenyl group could lead to materials with interesting and useful properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.